molecular formula C6H9N5O2S B13104026 2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide

Cat. No.: B13104026
M. Wt: 215.24 g/mol
InChI Key: GTIGZIBNFRFHID-UHFFFAOYSA-N
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Description

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a pyrimidine ring, hydrazine, and carbothioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the hydrazine and carbothioamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9N5O2S

Molecular Weight

215.24 g/mol

IUPAC Name

[(3-methyl-2,6-dioxopyrimidin-4-yl)amino]thiourea

InChI

InChI=1S/C6H9N5O2S/c1-11-3(9-10-5(7)14)2-4(12)8-6(11)13/h2,9H,1H3,(H3,7,10,14)(H,8,12,13)

InChI Key

GTIGZIBNFRFHID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)NC1=O)NNC(=S)N

Origin of Product

United States

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